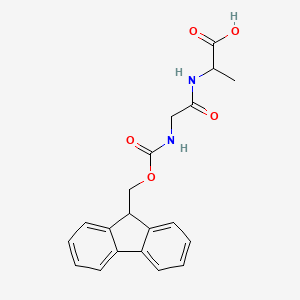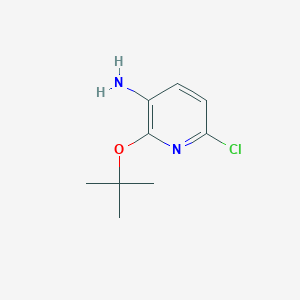
2-(Tert-butoxy)-6-chloropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-6-chloropyridin-3-amine is an organic compound with the molecular formula C9H13ClN2O It is a derivative of pyridine, featuring a tert-butoxy group at the second position and a chlorine atom at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-6-chloropyridin-3-amine typically involves the introduction of the tert-butoxy group and the chlorine atom onto the pyridine ring. One common method is the reaction of 2-chloro-6-nitropyridine with tert-butyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyridine ring, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Tert-butoxy)-6-chloropyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation. For example, the tert-butoxy group can be removed under acidic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyridines, while oxidation or reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-(Tert-butoxy)-6-chloropyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex pyridine derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-6-chloropyridin-3-amine involves its interaction with various molecular targets The tert-butoxy group can act as a protecting group, stabilizing the compound and preventing unwanted reactions
Comparison with Similar Compounds
2-(Tert-butoxy)pyridine: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloropyridin-3-amine: Lacks the tert-butoxy group, which can affect its stability and reactivity.
2-Chloro-6-(tert-butoxy)pyridine: Similar but with different positioning of functional groups, leading to variations in reactivity and applications .
Uniqueness: 2-(Tert-butoxy)-6-chloropyridin-3-amine is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct reactivity and stability properties. This combination allows for versatile applications in organic synthesis and potential drug development.
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)13-8-6(11)4-5-7(10)12-8/h4-5H,11H2,1-3H3 |
InChI Key |
PNDBMUGUYMIRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


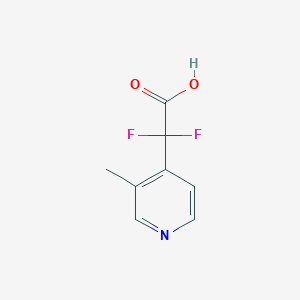
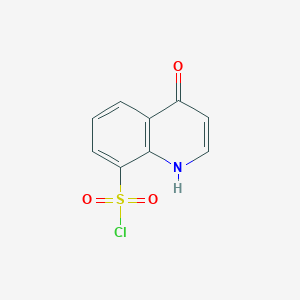
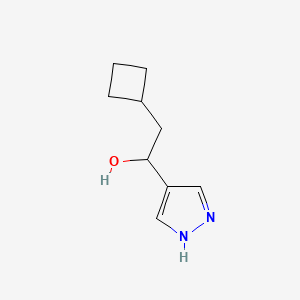
![6-Azaspiro[4.5]decan-7-one](/img/structure/B15274777.png)
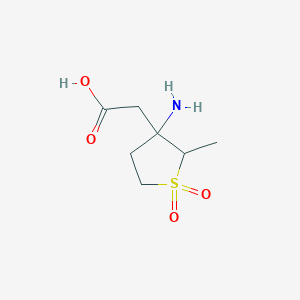
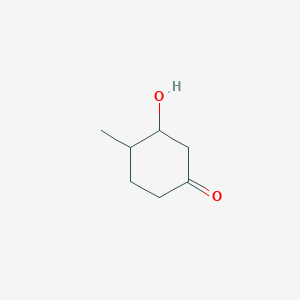
amine](/img/structure/B15274797.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
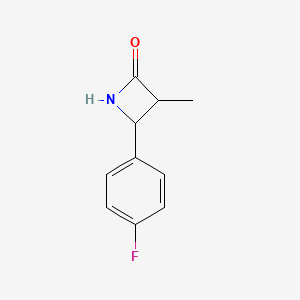
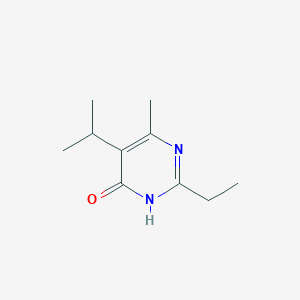
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)
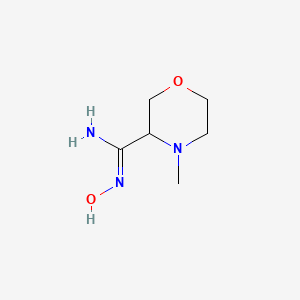
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
